molecular formula C11H15NO2 B2507878 N-(2-hydroxy-2-phenylpropyl)acetamide CAS No. 360075-69-0

N-(2-hydroxy-2-phenylpropyl)acetamide

Cat. No.: B2507878
CAS No.: 360075-69-0
M. Wt: 193.246
InChI Key: ZYWZMZGUTVVQSV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a hydroxyl group (-OH) and an acetamide group (-NHCOCH3) attached to a phenylpropyl backbone

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for a related compound, “Acetamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The development of new therapeutic strategies for the management of gliomas is crucial. The therapeutic potentials of synthetic compound “N-(2-hydroxy-2-phenylpropyl)acetamide” in the treatment of GBM as a single agent or in combination with Temozolomide (TMZ) on glioblastoma cells is a promising area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)acetamide typically involves the reaction of 2-phenylpropylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products include 2-phenylpropanoic acid or 2-phenylpropanone.

    Reduction: The major product is 2-phenylpropylamine.

    Substitution: The major products depend on the substituent introduced, such as 2-chloro-2-phenylpropylacetamide or 2-alkyl-2-phenylpropylacetamide.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar in structure but lacks the phenylpropyl group.

    2-hydroxy-N-phenylacetamide: Similar but with a different substitution pattern on the phenyl ring.

    N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which imparts different chemical properties.

Uniqueness

N-(2-hydroxy-2-phenylpropyl)acetamide is unique due to the presence of both a hydroxyl group and an acetamide group on a phenylpropyl backbone

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(13)12-8-11(2,14)10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWZMZGUTVVQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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